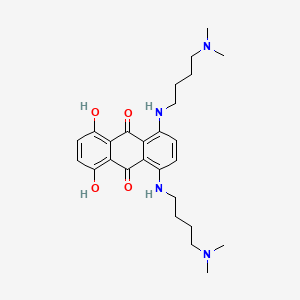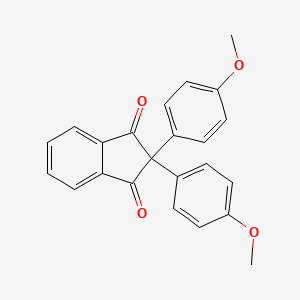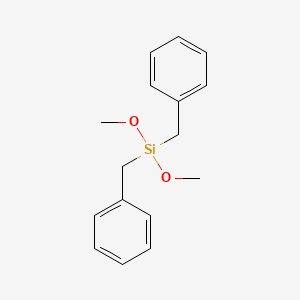![molecular formula C14H20S B14471786 [1-(Butylsulfanyl)but-3-EN-1-YL]benzene CAS No. 65611-51-0](/img/structure/B14471786.png)
[1-(Butylsulfanyl)but-3-EN-1-YL]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Butylsulfanyl)but-3-EN-1-YL]benzene: is an organic compound with the molecular formula C14H20S It is a derivative of benzene, where a butylsulfanyl group is attached to the but-3-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Butylsulfanyl)but-3-EN-1-YL]benzene typically involves the reaction of benzene with butylsulfanyl and but-3-en-1-yl groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques ensures the compound’s high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Butylsulfanyl)but-3-EN-1-YL]benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form butylsulfanyl derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the butylsulfanyl or but-3-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated butylsulfanyl derivatives.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [1-(Butylsulfanyl)but-3-EN-1-YL]benzene can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology:
Biochemical Studies: It can be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry:
Polymer Production: It can be used as a monomer or additive in the production of specialized polymers.
Wirkmechanismus
The mechanism by which [1-(Butylsulfanyl)but-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include oxidative stress response, enzyme inhibition, and receptor binding.
Vergleich Mit ähnlichen Verbindungen
- [1-(Butylthio)-3-buten-1-yl]benzene
- [1-(Butylsulfanyl)-3-(prop-2-en-1-yl)benzene]
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the benzene ring.
- Chemical Properties: The presence of different functional groups can lead to variations in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making [1-(Butylsulfanyl)but-3-EN-1-YL]benzene distinct in its potential uses.
Eigenschaften
CAS-Nummer |
65611-51-0 |
|---|---|
Molekularformel |
C14H20S |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
1-butylsulfanylbut-3-enylbenzene |
InChI |
InChI=1S/C14H20S/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3 |
InChI-Schlüssel |
UNXXQACXGSOECP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)






![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)


